2,4-dichloro-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide
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Overview
Description
2,4-dichloro-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The oxadiazole ring is often synthesized separately through the cyclization of hydrazides with carboxylic acids or their derivatives . The final step involves coupling the thiazole and oxadiazole rings with the benzamide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines .
Scientific Research Applications
2,4-dichloro-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-6-phenyl-1,3,5-triazine: Another compound with similar structural features and potential biological activities.
Thiazole derivatives: Various thiazole derivatives with different substituents have been studied for their biological activities.
Uniqueness
2,4-dichloro-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is unique due to its specific combination of thiazole and oxadiazole rings, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H12Cl2N4O2S |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H12Cl2N4O2S/c1-10-15(18-23-16(25-27-18)11-5-3-2-4-6-11)28-19(22-10)24-17(26)13-8-7-12(20)9-14(13)21/h2-9H,1H3,(H,22,24,26) |
InChI Key |
LWYAONAQCYVRNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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